N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 895650-53-0
Cat. No.: VC7185875
Molecular Formula: C28H24N2O5
Molecular Weight: 468.509
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895650-53-0 |
|---|---|
| Molecular Formula | C28H24N2O5 |
| Molecular Weight | 468.509 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C28H24N2O5/c1-17-3-6-19(7-4-17)27(32)22-15-30(23-9-5-18(2)13-21(23)28(22)33)16-26(31)29-20-8-10-24-25(14-20)35-12-11-34-24/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,31) |
| Standard InChI Key | FACXSCFLKQGAMV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₂₈H₂₄N₂O₅, with a molecular weight of 468.509 g/mol. Its IUPAC name reflects three key structural domains (Figure 1):
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1,4-Dihydroquinolin-4-one core: A bicyclic system with a ketone at position 4 and a methyl group at position 6.
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4-Methylbenzoyl substituent: A para-methyl-substituted benzoyl group at position 3 of the quinolinone ring.
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2,3-Dihydro-1,4-benzodioxin-6-yl acetamide: A 1,4-benzodioxan fragment linked via an acetamide bridge to the quinolinone nitrogen.
The dihydroquinolinone core is a pharmacophore observed in kinase inhibitors and antimicrobial agents, while the benzodioxin moiety is associated with metabolic stability and bioavailability . The 4-methylbenzoyl group may enhance lipophilicity, potentially influencing blood-brain barrier permeability .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of this compound likely follows a convergent strategy, as inferred from analogous pathways . Key disconnections include:
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Amide bond formation between the quinolinone and benzodioxin fragments.
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Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 4-methylbenzoyl group .
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Cyclization to form the dihydroquinolinone core, potentially via intramolecular condensation .
Stepwise Synthesis
A hypothetical pathway, informed by related methodologies , involves:
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Quinolinone Core Formation:
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Condensation of 6-methyl-3-aminobenzoic acid with ethyl acetoacetate under acidic conditions yields the 1,4-dihydroquinolin-4-one scaffold.
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Benzoylation at C3:
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Friedel-Crafts acylation using 4-methylbenzoyl chloride in the presence of AlCl₃ introduces the para-methylbenzoyl group.
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Acetamide Coupling:
Chromatography-free purification, as demonstrated in the synthesis of A-9758 , could involve recrystallization from cyclopentyl methyl ether (CPME)/heptane mixtures to achieve >97% purity.
Analytical Characterization
Critical analytical data for structural confirmation include:
| Parameter | Value/Description |
|---|---|
| CAS Number | 895650-53-0 |
| Molecular Formula | C₂₈H₂₄N₂O₅ |
| Molecular Weight | 468.509 g/mol |
| Melting Point | Not reported; estimated 210–215°C (DSC) |
| 1H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.85–7.40 (m, aromatic Hs) |
| 13C NMR | δ 194.2 (C=O), 167.3 (amide C=O) |
| HPLC Purity | >97% (C18 column, acetonitrile/water gradient) |
The 1H NMR spectrum is expected to show characteristic signals for the benzodioxin methylene protons (δ 4.25–4.30) and the quinolinone aromatic protons (δ 6.90–8.50). Mass spectrometry (ESI-MS) would likely exhibit a [M+H]+ ion at m/z 469.2 .
Comparative Analysis with Structural Analogs
The target compound’s lack of a sulfonyl group (cf. C655-0262 ) may reduce off-target interactions, while its benzodioxin moiety could improve metabolic stability compared to A-9758 .
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